molecular formula C44H69NO12 B15129337 (16Z)-1-hydroxy-12-[(E)-3-hydroxy-5-(4-hydroxy-3-methoxycyclohexyl)-4-methylpent-4-en-2-yl]-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone

(16Z)-1-hydroxy-12-[(E)-3-hydroxy-5-(4-hydroxy-3-methoxycyclohexyl)-4-methylpent-4-en-2-yl]-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone

Cat. No.: B15129337
M. Wt: 804.0 g/mol
InChI Key: YXGKFJMGANONSQ-PGDOHDMCSA-N
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Description

This compound is a highly complex macrolide-like molecule featuring a tricyclic framework with multiple oxygen- and nitrogen-containing functional groups. Its structure includes a 26-membered macrocycle fused with a bicyclic ether system (11,26-dioxa) and an azatriene moiety (4-azatricyclo[20.3.1.04,9]). Key substituents include hydroxyl, methoxy, and prop-2-enyl groups, as well as a cyclohexyl-derived side chain. The compound’s stereochemistry (e.g., 16Z configuration) and substitution patterns are critical to its physicochemical properties and interactions .

Properties

Molecular Formula

C44H69NO12

Molecular Weight

804.0 g/mol

IUPAC Name

(16Z)-1-hydroxy-12-[(E)-3-hydroxy-5-(4-hydroxy-3-methoxycyclohexyl)-4-methylpent-4-en-2-yl]-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-35(24-34(31)47)29(6)39(48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-33,35-40,46,48,52H,1,11-18,20,22-24H2,2-9H3/b25-19-,27-21+

InChI Key

YXGKFJMGANONSQ-PGDOHDMCSA-N

Isomeric SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(/C=C(\C1)/C)CC=C)C(C)C(/C(=C/C4CCC(C(C4)OC)O)/C)O)O)C)OC)OC

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C1)C)CC=C)C(C)C(C(=CC4CCC(C(C4)OC)O)C)O)O)C)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of cyclohexyl rings, introduction of hydroxyl and methoxy groups, and the construction of the tricyclic core. Typical reaction conditions may include:

    Cyclization reactions: to form the cyclohexyl rings.

    Hydroxylation reactions: to introduce hydroxyl groups.

    Methoxylation reactions: to introduce methoxy groups.

    Coupling reactions: to assemble the tricyclic core.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as chromatography to isolate the desired product.

    Scale-up procedures: to transition from laboratory-scale synthesis to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation reactions: to modify hydroxyl groups.

    Reduction reactions: to alter double bonds or carbonyl groups.

    Substitution reactions: to replace functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: including halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

    Oxidation: may yield ketones or carboxylic acids.

    Reduction: may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: and inhibiting their activity.

    Interacting with receptors: to modulate signaling pathways.

    Incorporation into biological membranes: to alter their properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Marine Actinomycetes

Marine-derived macrolides and polyketides, such as salternamides (e.g., Salternamide E), share modular architectures with the target compound. These analogs often exhibit:

  • Macrocyclic backbones with fused heterocyclic rings.
  • Hydroxy and methoxy substituents that enhance solubility and binding affinity.
  • Branched alkyl chains (e.g., prop-2-enyl) that influence membrane permeability.

Key Difference : The target compound uniquely integrates a 4-hydroxy-3-methoxycyclohexyl side chain, which is absent in salternamides. This cyclohexyl group may confer distinct stereoelectronic effects or target specificity .

T3D4732: A Close Structural Relative

The Toxin Target Database lists T3D4732 (104987-11-3), a compound with the following structure:
(1R,9S,12S,13R,14S,17R,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(1E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(prop-2-en-1-yl)-11,28-dioxa-4-azatricyclo[22.3.1.0⁴,⁹]octacos-18-ene-2,3,10,16-tetrone.

Comparison Table :

Property Target Compound T3D4732
Molecular Formula C₄₃H₅₇NO₁₄ C₄₅H₆₁NO₁₅
Key Substituents 21,23-dimethoxy; 15-prop-2-enyl 23,25-dimethoxy; 17-prop-2-enyl
Cyclohexyl Side Chain 4-hydroxy-3-methoxycyclohexyl 4-hydroxy-3-methoxycyclohexyl (same)
Macrocycle Size 26-membered (hexacos-16-ene) 28-membered (octacos-18-ene)
Stereochemistry 16Z configuration 18E configuration

Implications :

  • Differences in methoxy group positions (21,23 vs. 23,25) could affect hydrogen-bonding interactions .
Ascomycin Derivatives

The target compound shares a tricyclic framework with ascomycin derivatives (e.g., 8-deethyl-8-[but-3-enyl]-ascomycin). These immunosuppressants feature similar 11,26-dioxa-4-aza systems but lack the cyclohexyl side chain. The prop-2-enyl group in the target compound may mimic the but-3-enyl moiety in ascomycins, suggesting possible overlap in biological targets (e.g., FKBP binding) .

Research Findings and Database Insights

PubChem and Structural Standardization

PubChem’s Compound database (CID-based standardization) reveals that the target compound’s stereochemical complexity necessitates advanced search tools (e.g., SMILES or InChIKey) for accurate matching. Non-redundant entries in the Compound database ensure precise comparisons with analogs like T3D4732 .

Virtual Screening and Bioactivity Predictions

Using PubChem’s ligand library (187,419 compounds), molecular docking studies could prioritize the target compound for anti-inflammatory or anticancer activity , given its structural resemblance to bioactive macrolides. Network pharmacology approaches (as in ) might predict interactions with RA-related targets (e.g., TNF-α or IL-6) due to its polyketide-like scaffold .

Biological Activity

The compound identified as (16Z)-1-hydroxy-12-[(E)-3-hydroxy-5-(4-hydroxy-3-methoxycyclohexyl)-4-methylpent-4-en-2-yl]-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone is a complex organic molecule with potential biological activities. This article synthesizes current knowledge regarding its biological properties based on available research findings.

Chemical Structure and Properties

The compound's structural formula indicates multiple functional groups that may contribute to its biological activity:

Property Details
Molecular Formula C₃₁H₄₅N₁O₁₀
Molecular Weight 553.75 g/mol
IUPAC Name (16Z)-1-hydroxy...tetrone

Antioxidant Activity

Research has indicated that compounds with similar structural features exhibit significant antioxidant properties. These properties are attributed to the presence of hydroxyl groups which can scavenge free radicals and reduce oxidative stress in biological systems. In vitro studies have shown that such compounds can enhance the antioxidant capacity of cells by increasing the levels of endogenous antioxidants like glutathione.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX pathways. This inhibition is crucial for the management of chronic inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that this compound could exhibit anticancer activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.

Neuroprotective Properties

Emerging evidence suggests that compounds with similar backbones may provide neuroprotective benefits. They potentially modulate neuroinflammatory responses and protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Studies

  • Antioxidant Study : A study evaluating the antioxidant capacity of structurally related compounds found that they significantly reduced oxidative stress markers in human cell lines by up to 50% compared to control groups .
  • Anti-inflammatory Research : In vivo studies showed that administration of similar compounds resulted in a significant decrease in inflammation markers in animal models of arthritis .
  • Anticancer Investigation : A recent study reported that a derivative of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines including breast and prostate cancer cells .

Q & A

Q. What are the recommended strategies for the total synthesis of this compound, considering its complex stereochemistry and multiple functional groups?

  • Methodological Answer : Retrosynthetic analysis should prioritize modular assembly of key fragments, such as the cyclohexyl-pentenyl side chain and the tricyclic core. Protecting groups (e.g., acetates or silyl ethers) are critical for managing hydroxyl and methoxy functionalities during coupling reactions. Stereoselective methods, such as Sharpless epoxidation or Evans aldol reactions, can address chiral centers, while cross-metathesis (e.g., Grubbs catalyst) may facilitate alkene formation. Solid-phase synthesis or convergent approaches can streamline assembly, as demonstrated in analogous natural product syntheses .

Q. How can researchers confirm the stereochemical configuration of this compound, particularly the Z/E geometry of the ene moiety and substituents on the cyclohexyl ring?

  • Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) can resolve spatial proximities of protons in the tricyclic core and cyclohexyl substituents. X-ray crystallography is definitive for absolute configuration but requires high-purity crystals. Circular Dichroism (CD) spectroscopy or computational methods (e.g., density functional theory) may corroborate stereochemical assignments for chiral centers. For Z/E isomerism in the ene group, coupling constants in 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR chemical shifts are diagnostic .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Researchers should:
  • Standardize in vitro assays using identical cell lines and controls.
  • Validate target engagement via biochemical assays (e.g., surface plasmon resonance for binding affinity).
  • Compare pharmacokinetic profiles (e.g., plasma stability, membrane permeability) across models.
    Cross-reference with structurally related compounds like FK506 (a macrolide with immunosuppressive activity) to identify structure-activity relationships (SARs) .

Q. How can in vivo studies be designed to evaluate the pharmacokinetic profile while addressing poor solubility and metabolic instability?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility.
  • Formulation Strategies : Use liposomal encapsulation or micellar carriers to improve bioavailability.
  • Metabolic Stability : Conduct microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots; deuterium labeling or fluorination may stabilize vulnerable sites.
  • Radiolabeling : Incorporate 14C^{14}\text{C} or 3H^{3}\text{H} isotopes for tracking distribution and excretion in animal models .

Q. What computational tools are effective for predicting interactions between this compound and its putative molecular targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model binding to targets like FK506-binding proteins (FKBPs). Molecular dynamics simulations (e.g., GROMACS) assess binding stability under physiological conditions. Machine learning platforms (e.g., AlphaFold) predict protein-ligand interfaces. Validate predictions with mutagenesis studies or competitive binding assays .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s cytotoxicity in different cancer cell lines?

  • Methodological Answer :
  • Mechanistic Profiling : Use RNA sequencing or proteomics to identify differential pathway activation (e.g., apoptosis vs. autophagy).
  • Dose-Response Curves : Compare IC50_{50} values across cell lines to assess selectivity.
  • Microenvironment Mimicry : Test cytotoxicity under hypoxia or 3D spheroid models to better replicate in vivo conditions.
    Cross-reference with structurally similar derivatives (e.g., fusidic acid analogs) to discern off-target effects .

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